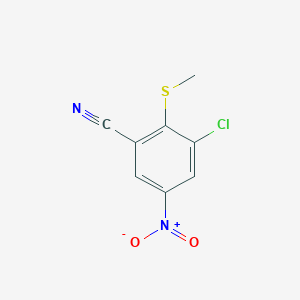

3-Chloro-2-(methylthio)-5-nitrobenzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-2-(methylthio)-5-nitrobenzonitrile, also known as CMNB, is a chemical compound with the molecular formula C8H5ClN2O2S. It is a yellow crystalline powder with a molecular weight of 236.7 g/mol. CMNB has been widely used in scientific research due to its unique properties and potential applications.

Aplicaciones Científicas De Investigación

Crystal Structure Analysis

Research on similar nitrobenzonitrile compounds, including structures like 5-chloro-2-nitrobenzonitrile, has provided insights into crystal structures, showcasing interactions between nitro oxygen atoms and adjacent nitrile carbon atoms, indicative of potential nucleophilic attacks. This structural analysis assists in understanding molecular distortions and interactions, relevant for designing materials with specific properties (Britton & Cramer, 1996).

Synthetic Pathways

Studies have explored synthetic routes involving nitration of dimethylbenzonitriles, yielding nitrobenzonitrile derivatives. These synthetic strategies are significant for creating compounds with varied nitro and methyl group arrangements, potentially leading to new materials or pharmaceuticals (Fischer & Greig, 1973).

Spectroscopic and Structural Insights

Spectroscopic analysis of compounds like 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile offers detailed insights into molecular structures, bonding, and electronic properties. Such investigations enable the tuning of optical and electronic properties for applications in materials science and chemistry (Jukić et al., 2010).

Electrochemical Studies

Electrochemical generation and characterization of nitrobenzene radicals provide foundational knowledge for developing redox-active materials and understanding electron transfer mechanisms. This research is pivotal for applications in sensors, energy storage, and conversion technologies (Geske & Maki, 1960).

Inhibition and Adsorption Studies

The examination of thiazole-4-carboxylates, including derivatives with nitrobenzonitrile moieties, on metal corrosion inhibition highlights the potential of these compounds in protecting metals against corrosion. Such studies are crucial for developing more effective and environmentally friendly corrosion inhibitors (El aoufir et al., 2020).

Conformational Polymorphism

Investigations into the thermochemistry and polymorphism of hexamorphic crystal systems, including nitrobenzonitrile derivatives, underscore the significance of molecular conformation in dictating physical properties like color and stability. This research aids in the design of polymorphic materials with tailored properties for pharmaceuticals and materials science (Yu et al., 2000).

Propiedades

IUPAC Name |

3-chloro-2-methylsulfanyl-5-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O2S/c1-14-8-5(4-10)2-6(11(12)13)3-7(8)9/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYAAYRNKNWUCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1Cl)[N+](=O)[O-])C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Bromopyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2957668.png)

![N-(4-bromophenyl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2957669.png)

![2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2957674.png)

![N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenyl)-2,5-dioxo-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)acetamide](/img/structure/B2957675.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957680.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B2957681.png)